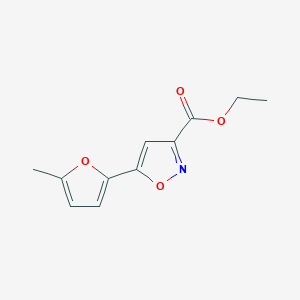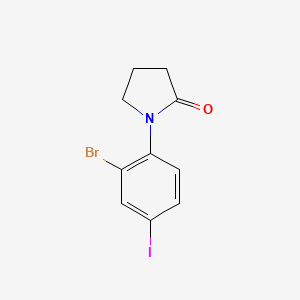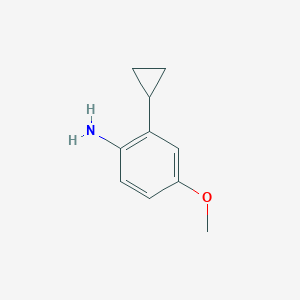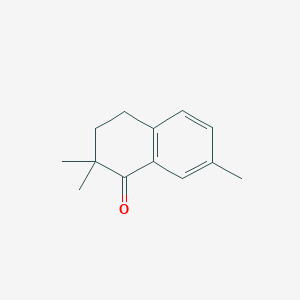
O-(2-iodobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-iodobenzyl)hydroxylamine is an organic compound that features a hydroxylamine group attached to a benzyl group substituted with an iodine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-iodobenzyl)hydroxylamine typically involves the reaction of 2-iodobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-(2-iodobenzyl)hydroxylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Coupling Reactions: It can participate in coupling reactions, such as those catalyzed by transition metals, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield O-(2-azidobenzyl)hydroxylamine, while oxidation with hydrogen peroxide could produce O-(2-iodobenzyl)nitrosoamine.
Scientific Research Applications
O-(2-iodobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which O-(2-iodobenzyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the iodine atom can undergo electrophilic substitution. These properties make it a versatile reagent in organic synthesis and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
O-benzylhydroxylamine: Lacks the iodine substitution, making it less reactive in certain types of reactions.
O-(2-bromobenzyl)hydroxylamine: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and applications.
O-(2-chlorobenzyl)hydroxylamine: Contains a chlorine atom, offering different reactivity patterns compared to the iodine-substituted compound.
Uniqueness
O-(2-iodobenzyl)hydroxylamine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring radiolabeling for imaging studies.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
O-[(2-iodophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8INO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |
InChI Key |
WHDWMOWZTKOQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CON)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)







![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)



